(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride
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Overview
Description
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride, also known as ASH-1, is a novel compound that has been synthesized and studied for its potential use in scientific research. It belongs to the class of spirocyclic compounds and has shown promising results in various studies.
Scientific Research Applications
Heterospirocyclic Synthons in Peptide Synthesis
Giovanni Suter et al. (2000) explored the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound was shown to be a useful building block in peptide synthesis, demonstrating its potential in constructing complex peptide-based structures, including analogues of the C-terminal nonapeptide of antibiotic Trichovirin I 1B. The structural versatility of such spirocyclic compounds suggests their utility in designing peptide-based drugs or biomolecules (Suter, Stoykova, Linden, & Heimgartner, 2000).
Azaspirocycles in Drug Discovery
Peter Wipf et al. (2004) described a diversity-oriented synthesis approach for azaspirocycles, which are crucial scaffolds in drug discovery. Their work demonstrated the rapid access to omega-unsaturated dicyclopropylmethylamines, leading to the synthesis of functionalized pyrrolidines, piperidines, and azepines. These compounds, due to their structural complexity and relevance, offer a rich palette for chemistry-driven drug discovery, highlighting the role of azaspirocycles in generating potentially therapeutic entities (Wipf, Stephenson, & Walczak, 2004).
Novel Thia/Oxa-Azaspiro[3.4]octanes for Drug Discovery
D. Li, M. Rogers-Evans, and E. Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes. These spirocycles were designed as multifunctional, structurally diverse modules for drug discovery, demonstrating the continuous need for novel molecular frameworks in the identification and development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Spirocyclic Quinuclidine‐Δ2‐Isoxazoline Scaffold in Nicotinic Acetylcholine Receptor Modulation
M. Quadri et al. (2017) investigated the spirocyclic quinuclidine‐Δ2‐isoxazoline scaffold as a model for designing new silent agonists of α7 nicotinic acetylcholine receptors (nAChRs). Their work highlights the potential of spirocyclic compounds in modulating receptor activity, offering insights into designing drugs that target specific neural pathways without activating the receptors, thereby reducing potential side effects (Quadri, Matera, Silnović, et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(7S)-7-methyl-6-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHALSLLWBHGCL-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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